N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its properties and reactivity. Unfortunately, the specific molecular structure analysis for “N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide” is not available in the current resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationships
Researchers have explored the synthesis and structure-activity relationships of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide derivatives for their potential as selective antagonists in medical applications. For example, the modification of terminal groups on the pyrimidine ring has been investigated to discover highly potent selective antagonists with oral bioavailability, demonstrating the compound's versatility in drug design and pharmacological activity (Kanda et al., 2001).
Pharmacokinetic Studies
Pharmacokinetic properties of novel non-peptide endothelin antagonists, including this compound derivatives, have been studied using advanced analytical methods. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds, thereby aiding in the development of effective medications (Ohashi et al., 1999).
Molecular and Spectroscopic Analysis
The molecular structure and spectroscopic properties of sulfonamide derivatives, including N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamides, have been extensively studied. These analyses provide insights into the stability, electronic structures, and potential biological activities of these compounds, facilitating their application in various scientific domains (Mansour & Ghani, 2013).
Antimicrobial and Anticancer Properties
Studies have investigated the antimycotic and anticancer activities of methyl-substituted N-(5-pyrimidinyl)benzenesulfonamide derivatives, revealing slight antimycotic activity against certain strains. This highlights the compound's potential in developing new therapeutic agents targeting specific microbial infections and cancer types (Pecorari et al., 1987).
Novel Heterocyclic Derivatives Synthesis
Research into the synthesis of novel pyrrolo[2,3-d]pyrimidine and triazolopyrimidine derivatives containing the dimethylsulfonamide moiety demonstrates the compound's utility in creating new materials with potential applications in drug development and material science. These studies contribute to the diversification of sulfonamide-based compounds for various scientific and industrial purposes (Hassan et al., 2009).
Wirkmechanismus
Target of Action
The primary target of this compound is ubiquitin-specific protease 7 (USP7) . USP7 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA damage response .
Mode of Action
The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the enzyme . This interaction likely inhibits the enzymatic activity of USP7, leading to changes in the ubiquitination state of its substrate proteins .
Biochemical Pathways
The inhibition of USP7 can affect multiple biochemical pathways. As USP7 is involved in the regulation of p53, a key tumor suppressor protein, its inhibition can lead to the stabilization and activation of p53 . This can result in the induction of cell cycle arrest and apoptosis, thereby exerting anti-proliferative effects .
Result of Action
The compound has demonstrated anti-proliferative activities against various human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . Notably, it has shown good selectivity for PC-3 cells, with IC50 values (concentration required to achieve 50% inhibition of cell proliferation) of 4.42 ± 0.46 μmol L –1 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c1-10-9-12(14(15,16)17)20-13(19-10)7-8-18-23(21,22)11-5-3-2-4-6-11/h2-6,9,18H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKYPZDSRQRMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.